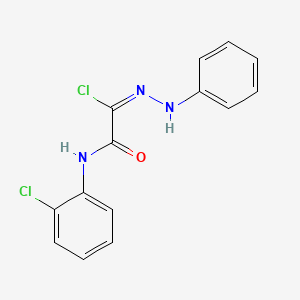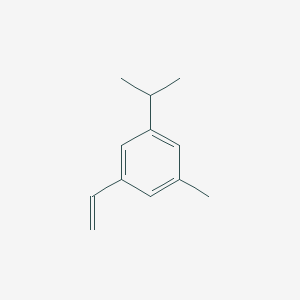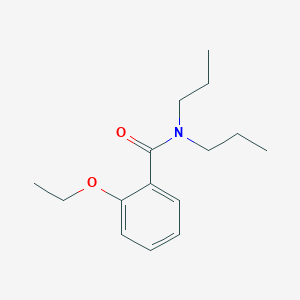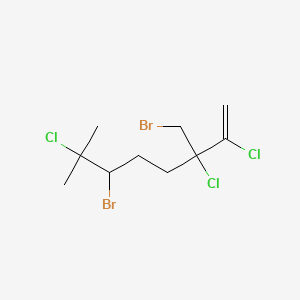
6-Bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene is a halogenated organic compound with the molecular formula C10H15Br2Cl3 This compound is characterized by the presence of multiple halogen atoms, including bromine and chlorine, attached to an octene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene typically involves the halogenation of an appropriate precursor. One common method is the bromination of 3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6-Bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The double bond in the octene backbone can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.
Addition: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in inert solvents like carbon tetrachloride or chloroform.
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Elimination: Formation of alkenes with varying degrees of unsaturation.
Addition: Formation of dihalogenated or halohydrin products.
科学的研究の応用
6-Bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its multiple halogen atoms make it a versatile intermediate in organic synthesis.
Biology: Potential use in the study of halogenated compounds’ effects on biological systems. It can be used to investigate the interactions of halogenated compounds with enzymes and other biomolecules.
Medicine: Research into its potential as a precursor for the synthesis of pharmaceutical compounds. Halogenated compounds often exhibit interesting biological activities.
Industry: Used in the production of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials.
作用機序
The mechanism of action of 6-Bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene in chemical reactions involves the reactivity of its halogen atoms and the double bond in the octene backbone. The bromine atoms can participate in nucleophilic substitution or elimination reactions, while the double bond can undergo addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
3-Bromo-1-(2-nitrophenyl)propan-1-ol: Another halogenated compound with a similar structure but different functional groups.
6-Bromo-3-formylchromone: A compound with a bromine atom and a formyl group, used in different chemical reactions.
3-(Bromoacetyl)coumarin: A brominated coumarin derivative with applications in organic synthesis and medicinal chemistry.
Uniqueness
6-Bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene is unique due to its combination of multiple halogen atoms and a double bond in the octene backbone. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical reactions. Its structure also allows for the study of halogenated compounds’ effects in various scientific fields.
特性
CAS番号 |
58086-84-3 |
|---|---|
分子式 |
C10H15Br2Cl3 |
分子量 |
401.4 g/mol |
IUPAC名 |
6-bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene |
InChI |
InChI=1S/C10H15Br2Cl3/c1-7(13)10(15,6-11)5-4-8(12)9(2,3)14/h8H,1,4-6H2,2-3H3 |
InChIキー |
OVLCIYBVQSJPKK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(CCC(CBr)(C(=C)Cl)Cl)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


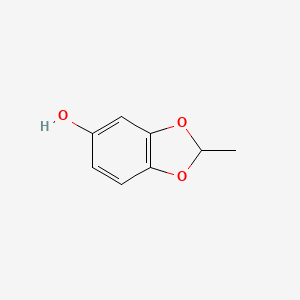

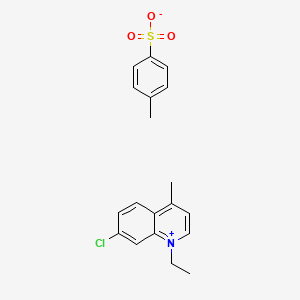
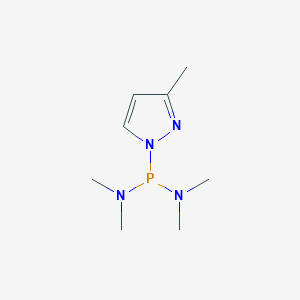
![(1S,5R)-1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B13816881.png)
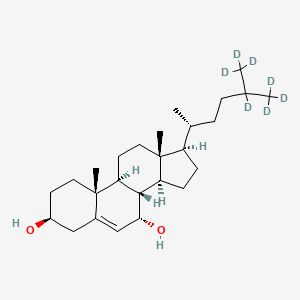


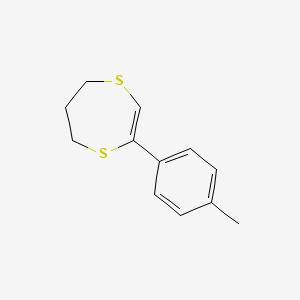
![(1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13816911.png)
